molecular formula C22H22S B11945532 Tribenzylmethanethiol CAS No. 95136-01-9

Tribenzylmethanethiol

Cat. No.: B11945532
CAS No.: 95136-01-9
M. Wt: 318.5 g/mol
InChI Key: HRNYKJZHPLCDLY-UHFFFAOYSA-N
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Description

Tribenzylmethanethiol is an organosulfur compound with the molecular formula C22H22S It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a benzyl group

Preparation Methods

Tribenzylmethanethiol can be synthesized through several methods, including the Grignard reaction. In this method, benzylmagnesium chloride reacts with carbon disulfide to form this compound as a by-product . The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

Tribenzylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert it back to its corresponding hydrocarbons.

    Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tribenzylmethanethiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tribenzylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, affecting their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Tribenzylmethanethiol can be compared with other thiol-containing compounds, such as triphenylmethanethiol and benzyl mercaptan. While all these compounds share the thiol functional group, this compound is unique due to its specific molecular structure and reactivity. Similar compounds include:

Properties

CAS No.

95136-01-9

Molecular Formula

C22H22S

Molecular Weight

318.5 g/mol

IUPAC Name

2-benzyl-1,3-diphenylpropane-2-thiol

InChI

InChI=1S/C22H22S/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,23H,16-18H2

InChI Key

HRNYKJZHPLCDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CC3=CC=CC=C3)S

Origin of Product

United States

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